2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring, a phenol group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenol group, and the attachment of the trifluoromethyl-substituted phenyl group. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenol Group: Phenol groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can target the piperidine ring or the phenol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenol or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the piperidine ring may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-trifluoromethyl)phenyl)phenol
- 2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-trifluoromethyl)phenyl)propyl)aniline
Uniqueness
2-(Piperidin-1-ylmethyl)-5-(3-(2,4,6-tris(trifluoromethyl)phenyl)propyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted phenyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C24H24F9NO |
---|---|
Molekulargewicht |
513.4 g/mol |
IUPAC-Name |
2-(piperidin-1-ylmethyl)-5-[3-[2,4,6-tris(trifluoromethyl)phenyl]propyl]phenol |
InChI |
InChI=1S/C24H24F9NO/c25-22(26,27)17-12-19(23(28,29)30)18(20(13-17)24(31,32)33)6-4-5-15-7-8-16(21(35)11-15)14-34-9-2-1-3-10-34/h7-8,11-13,35H,1-6,9-10,14H2 |
InChI-Schlüssel |
WNTNGRSGBIGPBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)CCCC3=C(C=C(C=C3C(F)(F)F)C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.